1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
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Overview
Description
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that features a unique combination of functional groups, including a urea moiety, a diphenylmethyl group, and a pyrazolyl-substituted cyclohexyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the reaction of diphenylmethylamine with 4-(1H-pyrazol-1-yl)cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, is essential to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for studying biochemical pathways and developing new therapeutic agents.
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea depends on its specific biological target. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)phenyl]urea: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-(diphenylmethyl)-3-[4-(1H-imidazol-1-yl)cyclohexyl]urea: Similar structure but with an imidazolyl group instead of a pyrazolyl group.
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)butyl]urea: Similar structure but with a butyl chain instead of a cyclohexyl ring.
Uniqueness
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is unique due to the presence of the pyrazolyl-substituted cyclohexyl ring, which imparts specific steric and electronic properties to the molecule
Properties
IUPAC Name |
1-benzhydryl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(25-20-12-14-21(15-13-20)27-17-7-16-24-27)26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16-17,20-22H,12-15H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFQGJXRLHOZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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